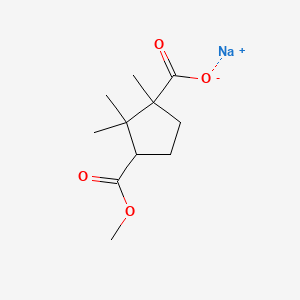
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide, also known as Compound 1, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and drug development.
Mechanism of Action
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 acts as a partial agonist at dopamine D2 and D3 receptors. It has been shown to increase the release of dopamine in the striatum, which is a key region involved in reward processing and addiction. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to reduce the locomotor activity of mice, which is a measure of the drug's sedative effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of the immediate early gene c-fos in the striatum, which is a marker of neuronal activity. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to increase the levels of the neurotransmitter glutamate in the striatum. Glutamate is involved in several neurological processes such as learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 is that it has a high affinity for dopamine D2 and D3 receptors. This makes it a useful tool compound for studying the role of these receptors in neurological disorders. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to have a low toxicity profile in mice. However, one limitation of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 is that it has poor solubility in water. This can make it difficult to administer the compound in animal studies.
Future Directions
There are several future directions for the study of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1. One direction is to study the effects of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 on other neurotransmitter systems such as the serotonin and norepinephrine systems. Additionally, further studies are needed to determine the potential therapeutic applications of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 in neurological disorders such as Parkinson's disease and addiction. Finally, the development of new analogs of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 with improved solubility profiles could lead to the development of new drugs with potential therapeutic applications.
Synthesis Methods
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 was synthesized using a three-step process. The first step involved the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine to obtain the intermediate product, N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide. The second step involved the reduction of the tetrahydro-2H-pyran-4-yl group using sodium borohydride to obtain N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide. The final step involved the purification of the compound using column chromatography.
Scientific Research Applications
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has potential applications in the field of neuroscience and drug development. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are implicated in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 can be used as a tool compound to study the role of these receptors in these disorders. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 can be used as a starting point for the development of new drugs that target these receptors.
properties
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c28-24(25-13-6-20-4-2-1-3-5-20)21-7-14-26(15-8-21)22-9-16-27(17-10-22)23-11-18-29-19-12-23/h1-5,21-23H,6-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIEXCYLPDCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)


![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)